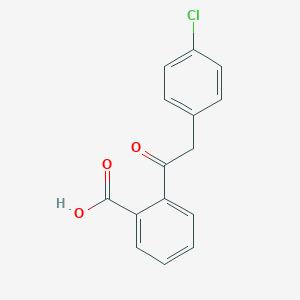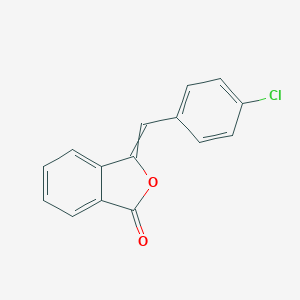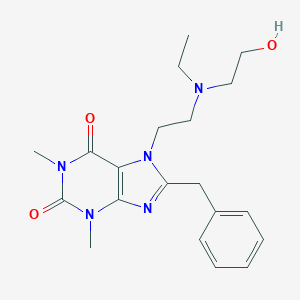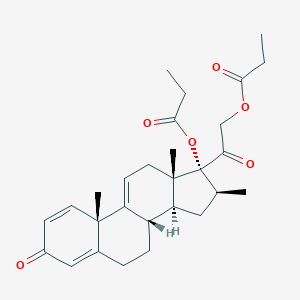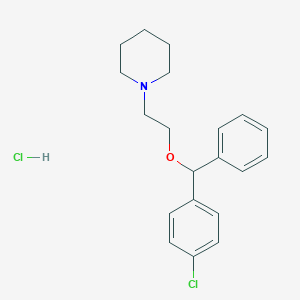
クロペラスチン塩酸塩
概要
説明
Cloperastine hydrochloride is an antitussive and antihistamine that is marketed as a cough suppressant . It is used in the forms of cloperastine hydrochloride and cloperastine fendizoate, and is marketed under brand names such as Hustazol, Nitossil, and Seki .
Synthesis Analysis
The synthesis of Cloperastine involves several steps . The halogenation of 4-Chlorobenzhydrol with phosphorus tribromide in tetrachloromethane gives 1-(Bromophenylmethyl)-4-chlorobenzene. This is then treated with ethylenechlorohydrin to give 1-(4-Chlorobenzhydryl)oxy-2-chloroethane. The final reaction with piperidine completes the synthesis of Cloperastine .
Molecular Structure Analysis
The molecular formula of Cloperastine hydrochloride is C20H24ClNO.HCl . Its average molecular weight is 366.32 Da . The structure of Cloperastine hydrochloride can be represented by the SMILES notation: Clc1ccc(cc1)C(OCCN2CCCCC2)c3ccccc3 .
Physical And Chemical Properties Analysis
Cloperastine hydrochloride has a molecular formula of C20H24ClNO.HCl and a molecular weight of 366.32 . Further details about the physical and chemical properties of Cloperastine hydrochloride are not available in the retrieved data.
科学的研究の応用
咳止め研究
クロペラスチン塩酸塩は、その咳止め作用で広く知られています。 それは中枢神経系に作用して、風邪、急性気管支炎、慢性気管支炎などの呼吸器疾患に関連する咳の症状を軽減します .
薬物動態および生物学的同等性研究
研究者は、ジェネリック試験錠剤とオリジナルの参照錠剤を比較して、クロペラスチンの薬物動態(PK)、生物学的同等性(BE)、および安全性効果を評価する研究を実施してきました .
定量化のための分析標準
科学研究では、クロペラスチン塩酸塩は、液体クロマトグラフィーとタンデム質量分析法などの技術を使用して、生物学的サンプル中のクロペラスチンの定量化のための分析標準として使用できます .
気管支拡張作用と抗ヒスタミン作用
クロペラスチンは、中枢神経系や呼吸中枢に作用することなく、軽度の気管支拡張作用と抗ヒスタミン作用を併せ持つことが示されています。これは、さまざまな種類の咳の治療に役立ちます .
機械学習モデルのトレーニング
クロペラスチンの構造化データセットは、予測機械学習モデルの構築、トレーニング、および検証に使用できます。これは、製薬研究における新たな分野です .
がん細胞に対する抗増殖効果
最近の研究では、クロペラスチンは食道扁平上皮癌(ESCC)細胞の増殖を有意に阻害することが示されており、がん研究におけるその可能性を示唆しています .
鎮咳剤における治療用途
クロペラスチンから派生した新しい鎮咳薬であるレボクロペラスチンは、独特の薬理学的プロファイルを持ち、中枢延髄咳中枢と気管支樹の末梢受容体の両方に作用します .
作用機序
Target of Action
Cloperastine hydrochloride is a cough suppressant that primarily targets the central nervous system . It has been identified to interact with several biological targets, including the σ1 receptor, GIRK channels, H1 receptors, and cholinergic receptors . The σ1 receptor and GIRK channels are likely agonists .
Mode of Action
It is known to suppress the cough reflex by direct effect on the cough center in the brain . It also exhibits papaverine-like action for the treatment of heart and brain spasms . Furthermore, it has antihistaminic and anticholinergic properties .
Biochemical Pathways
Cloperastine hydrochloride has been found to inhibit mitochondrial oxidative phosphorylation . This inhibition is associated with the down-regulation of several key proteins involved in oxidative phosphorylation, including NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1, NADH ubiquinone oxidoreductase subunit S5, and cytochrome C oxidase .
Pharmacokinetics
A study on the pharmacokinetics of cloperastine hydrochloride in healthy Chinese subjects under fasting and postprandial conditions revealed that the test and reference preparations of cloperastine hydrochloride were bioequivalent . The primary endpoints of the pharmacokinetic parameters were the area under the plasma concentration-time curve from zero to 72 h (AUC 0–72h), under the plasma concentration-time curve from zero to infinity (AUC 0–∞), and the maximal plasma concentration (Cmax) .
Result of Action
The result of cloperastine hydrochloride’s action is the suppression of coughing . It achieves this by acting on the central nervous system and exhibiting a strong central antitussive effect . Additionally, it has a mild antihistaminic action .
Action Environment
A study found that food has no significant effect on the absorption of cloperastine . Furthermore, both the test and reference preparations of cloperastine hydrochloride were well tolerated under both fasting and postprandial conditions .
Safety and Hazards
Cloperastine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The pharmacokinetics, bioequivalence, and safety effects of the generic test tablet of Cloperastine have been evaluated after single-dose administration of Cloperastine, compared with the original reference tablet of Cloperastine . The study concluded that the test and reference preparations were bioequivalent under both fasting and postprandial conditions . Food has no significant effect on the absorption of Cloperastine . Moreover, both preparations were well tolerated .
生化学分析
Biochemical Properties
Cloperastine hydrochloride interacts with several biomolecules. It is identified as a ligand of the σ1 receptor , and it also acts as a GIRK channel blocker . These interactions play a crucial role in its function as a cough suppressant .
Cellular Effects
Cloperastine hydrochloride has been found to inhibit the proliferation of esophageal squamous cell carcinoma cells . This suggests that it may have effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The precise mechanism of action of Cloperastine hydrochloride is not fully clear. It is known to act as a ligand of the σ1 receptor (likely an agonist), a GIRK channel blocker, an antihistamine (for the H1 receptor), and an anticholinergic . These interactions at the molecular level contribute to its antitussive efficacy .
Temporal Effects in Laboratory Settings
In a clinical trial, Cloperastine hydrochloride showed a peak concentration at 1–1.5 hours after administration, with a half-life of 23.0 ± 7.7 hours . This suggests that the effects of Cloperastine hydrochloride change over time in laboratory settings .
特性
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLRYRWJLTVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3703-76-2 (Parent) | |
| Record name | Cloperastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045413 | |
| Record name | Cloperastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14984-68-0, 3703-76-2 | |
| Record name | Cloperastine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloperastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloperastine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cloperastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPERASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are commonly used to quantify cloperastine hydrochloride in pharmaceutical preparations?
A1: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantification of cloperastine hydrochloride. [, ] One study utilized an Agilent C18 column with a mobile phase consisting of 0.02 mol·L-1 KH2PO4-methanol (30:70, triethylamine 1.0 mL, adjusted to pH=3.5 with phosphoric acid) at a flow rate of 1.0 mL·min-1, with detection at a wavelength of 225 nm. [] Another study utilized a Waters X-Terra C18 column (4.6mm×250mm, 5 μm) and a mobile phase of 1% acetic acid solution (pH adjusted to 3.7 with diethylamine)-methanol (50:50) with detection at 226 nm. [] Additionally, a flow injection chemiluminescence method has been developed for cloperastine hydrochloride analysis. [] This method utilizes the chemiluminescence reaction between cerium(IV) and sodium sulfite, where cloperastine hydrochloride enhances the signal, allowing for its detection. []
Q2: Can you elaborate on the application of the flow-injection chemiluminescence method for cloperastine hydrochloride determination?
A2: This method offers a sensitive and selective approach for quantifying cloperastine hydrochloride in pharmaceutical formulations. [] The reaction involves injecting cloperastine hydrochloride into a mixture of cerium(IV) and sodium sulfite after their initial chemiluminescence reaction is complete. [] This causes an enhancement of the chemiluminescence signal, which is directly proportional to the cloperastine hydrochloride concentration. [] The method demonstrated good linearity within a specific concentration range and a low detection limit. []
Q3: What are some identified impurities in cloperastine hydrochloride, and how are they monitored?
A3: While specific impurities aren't detailed in the provided abstracts, HPLC is highlighted as a method for identifying and quantifying related substances in cloperastine hydrochloride. [] The presence of these impurities, even in small amounts, can potentially impact the safety and efficacy of the drug product. Therefore, monitoring and controlling these impurities during manufacturing is crucial to ensure the quality of cloperastine hydrochloride. []
Q4: Have there been any studies on improving the palatability of cloperastine hydrochloride formulations?
A4: Yes, research has explored taste-masking strategies for cloperastine hydrochloride in oral dispersible tablets (ODTs). [] One study investigated the use of lyophilization and the incorporation of Eudragit E PO® to mask the bitter taste of the drug. [] This approach aimed to enhance patient compliance, particularly in pediatric formulations, by improving the overall palatability of the medication. []
Q5: How is the content uniformity of cloperastine hydrochloride assessed in combination drug products?
A5: HPLC plays a crucial role in determining the content uniformity of cloperastine hydrochloride, especially in formulations containing multiple active ingredients. [] One study focused on a compound paracetamol, caffeine, and pseudoephedrine hydrochloride capsule formulation. [] The researchers successfully employed HPLC to quantify cloperastine hydrochloride within this multi-drug matrix, showcasing the method's specificity and accuracy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



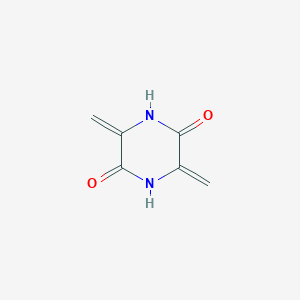
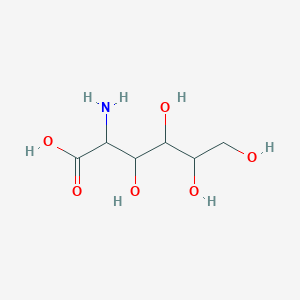

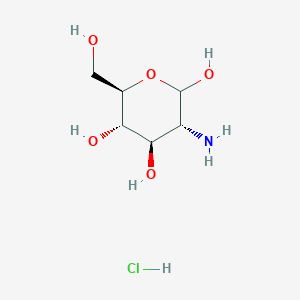
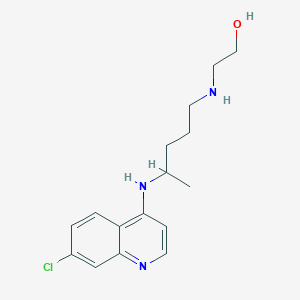
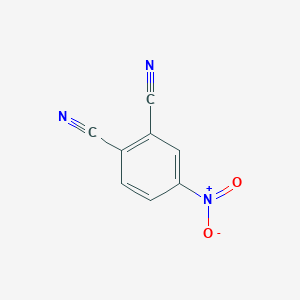
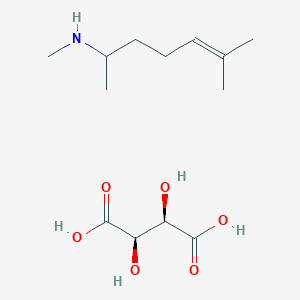
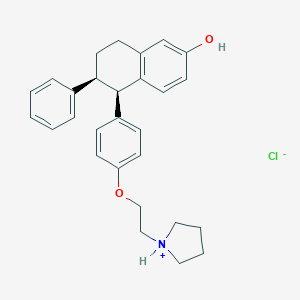
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)

